molecular formula C6H12ClNO3 B1338771 2-(Morpholin-3-yl)acetic acid hydrochloride CAS No. 86967-55-7

2-(Morpholin-3-yl)acetic acid hydrochloride

Cat. No.: B1338771
CAS No.: 86967-55-7
M. Wt: 181.62 g/mol
InChI Key: LFOMNFLGCFFCQJ-UHFFFAOYSA-N
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Description

2-(Morpholin-3-yl)acetic acid hydrochloride is an organic compound with the chemical formula C6H12ClNO3. It is a hydrochloride salt of morpholin-3-yl-acetic acid and appears as a colorless crystal or white crystalline powder. This compound is soluble in water and some organic solvents such as methanol and ethanol. It is relatively stable at room temperature but may decompose at high temperatures or in the presence of strong oxidants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(Morpholin-3-yl)acetic acid hydrochloride can be carried out through the following steps :

    Reaction of Morpholine with Acetic Anhydride: Morpholine reacts with acetic anhydride to generate morpholine-3-acetic acid.

    Formation of Hydrochloride Salt: The morpholine-3-acetic acid is then reacted with hydrochloric acid to obtain this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar steps but may involve optimized reaction conditions and the use of catalysts to enhance yield and purity. The process typically involves large-scale reactors and controlled environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-3-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but may involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(Morpholin-3-yl)acetic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Morpholin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

    Morpholin-4-yl-acetic acid hydrochloride: A similar compound with a slightly different structure.

    4-Methylmorpholine: Another morpholine derivative with distinct properties.

    4-Morpholin-4-ylbutanoic acid: A related compound with an extended carbon chain

Uniqueness

2-(Morpholin-3-yl)acetic acid hydrochloride is unique due to its specific structure and reactivity. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2-morpholin-3-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-6(9)3-5-4-10-2-1-7-5;/h5,7H,1-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOMNFLGCFFCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70518127
Record name (Morpholin-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86967-55-7
Record name (Morpholin-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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